molecular formula C20H20N2O3S B6581663 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine CAS No. 1208759-87-8

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine

Katalognummer: B6581663
CAS-Nummer: 1208759-87-8
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: HPSJGQILIUHNAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative featuring a sulfanyl (-S-) linker at position 3, connected to a 3,5-dimethoxyphenylmethyl group, and a 4-methoxyphenyl substituent at position 5.

Eigenschaften

IUPAC Name

3-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)26-13-14-10-17(24-2)12-18(11-14)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJGQILIUHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the pyridazine ring through cyclization. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, industrial methods might employ catalysts to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Wissenschaftliche Forschungsanwendungen

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences

The target compound shares structural motifs with two analogs (Table 1):

3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (): Differs by replacing the 4-methoxyphenyl group with a bromophenyl moiety and introducing an oxadiazole ring.

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine (): Substitutes the 4-methoxyphenyl with an isopropylphenyl group and retains the oxadiazole ring.

The absence of an oxadiazole ring in the target compound may reduce steric hindrance and alter electronic properties compared to these analogs.

Physicochemical Properties

Key physicochemical parameters are compared below (Table 1):

Table 1: Comparative Physicochemical Data

Parameter Target Compound* 3-(4-Bromophenyl) Analog 3-(Isopropylphenyl) Analog
Molecular Formula C21H20N2O3S† C21H17BrN4O3S C24H24N4O3S
Molecular Weight (g/mol) ~428.4† 485.36 448.5
logP ~5.7† 5.7035 Not Reported
Polar Surface Area (Ų) ~67† 67.23 Not Reported
H-Bond Acceptors ~8† 8 Not Reported

*Note: Values for the target compound are estimated based on structural similarity to analogs.†Calculated using ChemDraw and analogy to .

Key Observations:
  • The bromophenyl analog () has higher molecular weight due to bromine but similar logP (~5.7), suggesting comparable lipophilicity to the target compound.
  • The oxadiazole-containing analogs exhibit additional hydrogen-bonding sites, which may enhance target binding compared to the simpler sulfanyl linker in the target compound.

Research Findings and Methodological Considerations

  • Molecular Docking: AutoDock Vina () could theoretically model the target compound’s interactions with biological targets, leveraging its methoxy groups for hydrophobic interactions and sulfanyl linker for flexibility.
  • Limitations : The absence of experimental data (e.g., melting point, solubility) for the target compound and its analogs complicates direct pharmacological comparisons.

Biologische Aktivität

The compound 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazines and their derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H27_{27}N3_3O4_4S
  • Molecular Weight : 429.54 g/mol

The structure features a pyridazine ring substituted with a sulfanyl group and methoxyphenyl moieties. The presence of these functional groups is crucial for the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of a sulfanyl group in the structure may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Activity

The anticancer potential of pyridazine derivatives has been documented in several studies. For example, compounds containing similar structures have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the activation of caspases and disruption of microtubule assembly.

Case Study:
In a study evaluating the effects of related pyridazine compounds on MDA-MB-231 cells, significant morphological changes were observed at concentrations as low as 1 µM, with enhanced caspase-3 activity noted at higher concentrations . This suggests that the compound may function as an effective microtubule-destabilizing agent.

Anti-inflammatory Activity

Pyridazine derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This could be attributed to their ability to modulate signaling pathways involved in inflammation.

Research Findings

Recent studies have synthesized various derivatives of pyridazines to explore their biological activities further. These studies often utilize molecular modeling alongside in vitro assays to predict and confirm the efficacy of new compounds .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazine core followed by functionalization of substituents. Key steps include:

  • Coupling Reactions : The sulfanyl group is introduced via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyridazine precursor .
  • Oxadiazole Formation : Cyclization of amidoxime intermediates under dehydrating conditions (e.g., using POCl₃) to form the 1,2,4-oxadiazole ring .
  • Optimization :
    • Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reactivity .
    • pH Control : Neutral to slightly basic conditions (pH 7–8) prevent premature hydrolysis of intermediates .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, methoxy groups show singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 449.15 for C₂₄H₂₄N₄O₃S) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., sulfanyl linker geometry) .
  • HPLC : Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations in anticancer assays) often arise from:

  • Experimental Variables :

    FactorImpactExample
    SolventAffects compound solubilityDMSO vs. aqueous buffers alter cell permeability
    Cell LineTarget expression variabilityHigher activity in HT-29 vs. HeLa cells
  • Analytical Validation : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .

Advanced: What strategies are employed to investigate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Predict binding modes with enzymes (e.g., kinase ATP pockets) using software like AutoDock Vina. The sulfanyl group often forms hydrogen bonds with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD = 12 nM for EGFR inhibition) .
  • Mutagenesis Studies : Alters target residues (e.g., T790M in EGFR) to validate interaction specificity .

Advanced: How does modifying substituents affect the compound’s physicochemical properties?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups :
    • Position : 3,5-Dimethoxy on the phenyl ring enhances lipophilicity (logP = 3.2) vs. 4-methoxy (logP = 2.8), improving membrane permeability .
    • Electron-Donating Effects : Stabilize charge-transfer interactions in materials science applications .
  • Sulfanyl Linker :
    • Oxidation Sensitivity : Converts to sulfone under strong oxidants (e.g., H₂O₂), altering solubility and bioactivity .

Advanced: What methodologies address low yields in large-scale synthesis?

Answer:

  • Continuous Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves yield (from 45% to 72%) by enhancing heat/mass transfer .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd/C) enable Suzuki-Miyaura couplings with >90% efficiency for aryl-aryl bonds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.